
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound consists of an oxazolidine-2,4-dione core linked to an azetidinyl group, which is further connected to a 2,5-dimethylfuran-3-carbonyl moiety. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of 2,5-dimethylfuran-3-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride. This acid chloride is reacted with azetidin-3-amine to form the intermediate 3-(2,5-dimethylfuran-3-carbonyl)azetidin-3-amine. Finally, this intermediate undergoes cyclization with oxazolidine-2,4-dione under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The azetidinyl and oxazolidine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted azetidinyl or oxazolidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is not fully understood but is believed to involve interactions with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: A simpler compound with similar furan ring structure.
Azetidin-3-amine: Shares the azetidinyl group.
Oxazolidine-2,4-dione: The core structure of the compound.
Uniqueness
3-(1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its functional groups, which imparts distinct chemical properties and potential applications. The presence of both the furan and azetidinyl groups, along with the oxazolidine-2,4-dione core, makes it a versatile compound for various scientific and industrial uses.
Properties
IUPAC Name |
3-[1-(2,5-dimethylfuran-3-carbonyl)azetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c1-7-3-10(8(2)20-7)12(17)14-4-9(5-14)15-11(16)6-19-13(15)18/h3,9H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQVGZBIYCOEJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
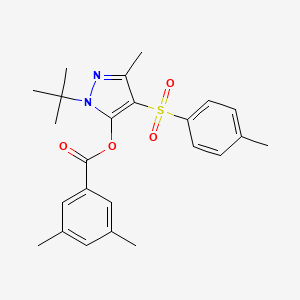
![7-(1,3-Benzodioxol-5-yl)-2-[3-(2-chlorophenyl)-4-methyl-5-isoxazolyl][1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2863437.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2863438.png)

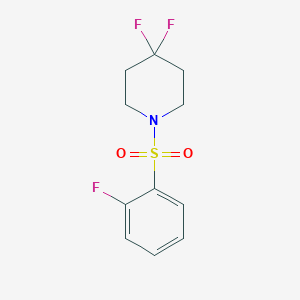
![Bicyclo[2.1.0]pentan-5-amine;4-methylbenzenesulfonic acid](/img/structure/B2863441.png)
![2-(8-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2863442.png)
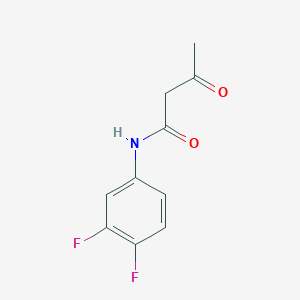
![2-[1-(5-Bromofuran-2-carbonyl)azetidin-3-yl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2863446.png)
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetate](/img/structure/B2863450.png)
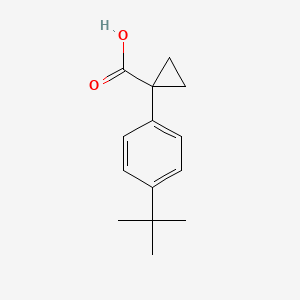
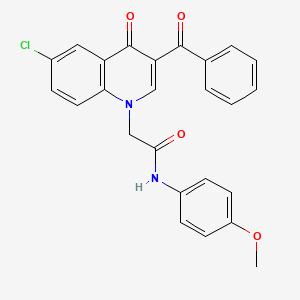
![(Z)-3-[5-Chloro-1-[(4-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2863457.png)
![1-[(E)-2-Phenylethenyl]sulfonyl-2,3-dihydropyrido[2,3-b][1,4]oxazine](/img/structure/B2863458.png)
